molecular formula C16H12ClNO4S B2820468 (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-chlorophenoxy)acetate CAS No. 946342-94-5

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-chlorophenoxy)acetate

Cat. No.: B2820468
CAS No.: 946342-94-5
M. Wt: 349.79
InChI Key: JRZSAGSQTRISCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-chlorophenoxy)acetate: is a complex organic compound that features a thiophene ring, an isoxazole ring, and a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-chlorophenoxy)acetate typically involves multiple steps, starting with the formation of the thiophene and isoxazole rings. The final step involves the attachment of the chlorophenoxy group via nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be performed on the isoxazole ring or the chlorophenoxy group.

  • Substitution: : Nucleophilic substitution reactions can be used to introduce different functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles like sodium phenoxide (NaOC6H5) and reaction conditions such as elevated temperatures and polar aprotic solvents are typically employed.

Major Products Formed

  • Oxidation: : Thiophene sulfoxides or sulfones.

  • Reduction: : Reduced isoxazole derivatives or chlorophenoxy alcohols.

  • Substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-chlorophenoxy)acetate: has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may serve as a probe or inhibitor in biological studies.

  • Industry: : Use in material science and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-chlorophenoxy)acetate: can be compared to other thiophene and isoxazole derivatives. Similar compounds include:

  • 5-(Thiophen-2-yl)isoxazole-3-carboxaldehyde

  • Thiopropamine

  • 5-(Thiophen-2-yl)oxazole derivatives

These compounds share structural similarities but may differ in their functional groups and biological activities. The uniqueness of This compound lies in its specific combination of rings and substituents, which can lead to distinct chemical and biological properties.

Properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-(4-chlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO4S/c17-11-3-5-13(6-4-11)20-10-16(19)21-9-12-8-14(22-18-12)15-2-1-7-23-15/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZSAGSQTRISCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)COC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.